molecular formula C24H23N3O3S2 B11631103 Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11631103
M. Wt: 465.6 g/mol
InChI Key: UUHRDHZWBHUMGO-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine core, a thiophene ring, and various functional groups such as cyano, methyl, and carbamoyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the dihydropyridine core, the introduction of the thiophene ring, and the addition of various functional groups. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with similar compounds such as other dihydropyridine derivatives and thiophene-containing molecules. These comparisons highlight its unique structural features and potential advantages in various applications. Similar compounds include:

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties and use in materials science.

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

prop-2-enyl 5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H23N3O3S2/c1-4-11-30-24(29)21-16(3)26-23(17(13-25)22(21)19-10-7-12-31-19)32-14-20(28)27-18-9-6-5-8-15(18)2/h4-10,12,22,26H,1,11,14H2,2-3H3,(H,27,28)

InChI Key

UUHRDHZWBHUMGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N

Origin of Product

United States

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